Methyl 2-hydroxyoctadecanoate
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Overview
Description
Methyl 2-hydroxyoctadecanoate is a fatty acid methyl ester that has been widely used in scientific research. It is commonly synthesized through the reaction between methanol and 2-hydroxyoctadecanoic acid. This compound has been found to possess various biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mechanism Of Action
The mechanism of action of methyl 2-hydroxyoctadecanoate is not fully understood. However, it has been proposed that it exerts its effects through the modulation of various signaling pathways in cells. It has been found to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of lipid metabolism and inflammation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
Methyl 2-hydroxyoctadecanoate has been found to possess various biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to possess anti-inflammatory activity, reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to possess antioxidant activity, reducing oxidative stress in cells.
Advantages And Limitations For Lab Experiments
Methyl 2-hydroxyoctadecanoate has several advantages for laboratory experiments. It is readily available and easy to synthesize, making it a convenient tool for researchers. It also possesses unique properties, such as its antimicrobial, anti-inflammatory, and antioxidant properties, making it a valuable tool for the study of various biological processes. However, it also has limitations, such as its potential toxicity at high concentrations, which must be taken into consideration when designing experiments.
Future Directions
There are several future directions for the study of methyl 2-hydroxyoctadecanoate. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as inflammatory bowel disease and atherosclerosis. Additionally, further studies are needed to fully understand its mechanism of action and its effects on lipid metabolism. Finally, the development of new synthesis methods and analytical techniques for the detection and quantification of methyl 2-hydroxyoctadecanoate will be important for future research.
Synthesis Methods
Methyl 2-hydroxyoctadecanoate is typically synthesized through the reaction between methanol and 2-hydroxyoctadecanoic acid. This process involves the esterification of the carboxylic acid group of 2-hydroxyoctadecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting product is purified through distillation and recrystallization to obtain pure methyl 2-hydroxyoctadecanoate.
Scientific Research Applications
Methyl 2-hydroxyoctadecanoate has been widely used in scientific research due to its unique properties. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties, making it a valuable tool in the study of various biological processes. It has also been used as a substrate for lipase activity assays and as a model compound for the study of lipid metabolism.
properties
IUPAC Name |
methyl 2-hydroxyoctadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCLLRNNJZLOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347938 |
Source
|
Record name | Methyl 2-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxyoctadecanoate | |
CAS RN |
2420-35-1 |
Source
|
Record name | Methyl 2-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.